Cinnamaverine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Cinnamaverine is a chemical compound that belongs to the family of isoquinoline alkaloids. It was first isolated from the bark of Cinnamomum camphora, commonly known as camphor tree, and has been extensively studied for its potential therapeutic applications. Cinnamaverine has been found to possess a wide range of biological activities, including antispasmodic, vasodilatory, and anti-inflammatory properties.

Applications De Recherche Scientifique

Anti-Hypoxic Effects

- Cinnarizine has demonstrated significant anti-hypoxic effects in various experimental methods, including hypobaric and anoxic hypoxia in mice and ischemia in rats. It was notably effective in hypobaric and anoxic hypoxia and in incomplete ischemia by decapitation. Additionally, cinnarizine enhanced the effect of prostacyclin, indicating potential benefits in hypoxia-related conditions (Nikolov, Nikolova, & Milanova, 1984).

Therapeutic Potential for Nervous System Disorders

- Cinnamamide derivatives, structurally related to cinnamaverine, have been found effective in animal models for various central and peripheral nervous system disorders. These derivatives exhibited anticonvulsant, antidepressant, neuroprotective, analgesic, anti-inflammatory, muscle relaxant, and sedative properties. Their mechanisms of action include targeting GABAA and NMDA receptors, TRP cation channels, and others (Gunia-Krzyżak et al., 2015).

Pharmacological and Toxicological Safety

- The genus Cinnamomum, from which cinnamaverine is derived, is known for its antimicrobial, antidiabetic, antioxidant, anti-inflammatory, anticancer, and neuroprotective effects. Clinical studies and toxicological data confirm the pharmacological importance of Cinnamomum species, suggesting a basis for new drug research using its extracts and bioactive compounds (Sharifi‐Rad et al., 2021).

Vascular Effects

- Studies have shown that cinnarizine can improve blood flow and decrease blood viscosity in patients with peripheral obliterative arterial diseases, without affecting plasma viscosity or hematocrit. This suggests its role in increasing red cell deformability and its potential use in treating vascular diseases (Di Perri et al., 1979).

Rodent Repellent Properties

- Cinnamamide, a compound related to cinnamaverine, has been evaluated as a non-lethal repellent against rodents like house mice and wood mice. Its effectiveness suggests potential applications in controlling rodent populations in specific environments (Gurney et al., 1996).

Antidiabetic Effects

- Cinnamaldehyde, derived from the same genus as cinnamaverine, has shown hypoglycemic and hypolipidemic effects in streptozotocin-induced diabetic rats. This points towards its potential as an antidiabetic agent (Babu, Prabuseenivasan, & Ignacimuthu, 2007).

Antibacterial Effects

- Extracts from the Cinnamomum species have demonstrated significant antibacterial effects against common bacteria found in wound infections, including methicillin-resistant Staphylococcus aureus. This validates the traditional use of Cinnamomum in treating infections and highlights its potential in modern medicine (Buru, Pichika, Neela, & Mohandas, 2014).

Anticancer Properties

- Cinnamic acid derivatives, chemically related to cinnamaverine, have been explored for their anticancer potentials. The diverse chemical properties of these derivatives have led to their investigation as traditional and modern antitumor agents, indicating the potential for cancer therapy (De, Baltas, & Bedos-Belval, 2011).

Propriétés

Numéro CAS |

1679-75-0 |

|---|---|

Nom du produit |

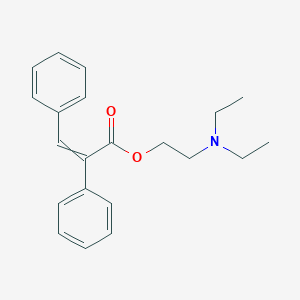

Cinnamaverine |

Formule moléculaire |

C7H10N2O2 |

Poids moléculaire |

323.4 g/mol |

Nom IUPAC |

2-(diethylamino)ethyl 2,3-diphenylprop-2-enoate |

InChI |

InChI=1S/C21H25NO2/c1-3-22(4-2)15-16-24-21(23)20(19-13-9-6-10-14-19)17-18-11-7-5-8-12-18/h5-14,17H,3-4,15-16H2,1-2H3 |

Clé InChI |

UTTZVFFEPWFVRY-UHFFFAOYSA-N |

SMILES |

CCN(CC)CCOC(=O)C(=CC1=CC=CC=C1)C2=CC=CC=C2 |

SMILES canonique |

CCN(CC)CCOC(=O)C(=CC1=CC=CC=C1)C2=CC=CC=C2 |

Origine du produit |

United States |

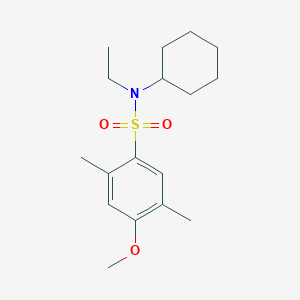

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-Chlorophenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B239413.png)

![1-[(4-Chloro-2-methoxyphenyl)sulfonyl]-4-(4-ethylphenyl)piperazine](/img/structure/B239414.png)

![(9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-chloro-2,2-diphenylacetate](/img/structure/B239427.png)